Ditridecyl benzene-1,4-dicarboxylate
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Overview
Description
Ditridecyl benzene-1,4-dicarboxylate is an organic compound belonging to the class of benzoic acid esters. It is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. This compound is particularly significant in the production of polyvinyl chloride (PVC) products, where it helps to soften the material and enhance its properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditridecyl benzene-1,4-dicarboxylate can be synthesized through esterification reactions involving benzene-1,4-dicarboxylic acid and tridecyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures with continuous stirring. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Ditridecyl benzene-1,4-dicarboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of benzene-1,4-dicarboxylic acid and tridecyl alcohol.
Oxidation: The compound can be oxidized under specific conditions to produce various oxidation products, depending on the reagents used.
Substitution: The ester group can participate in substitution reactions, where the alkoxy group is replaced by another substituent.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents under appropriate conditions.
Major Products Formed
Hydrolysis: Benzene-1,4-dicarboxylic acid and tridecyl alcohol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Products with different substituents replacing the alkoxy group.
Scientific Research Applications
Ditridecyl benzene-1,4-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, particularly in the context of its use in consumer products.
Medicine: Investigated for its potential impact on human health due to its presence in various medical devices and products.
Industry: Widely used in the production of PVC products, coatings, and adhesives.
Mechanism of Action
The primary mechanism of action of ditridecyl benzene-1,4-dicarboxylate is its ability to interact with polymer chains, increasing their flexibility and reducing their brittleness. This interaction occurs through the insertion of the ester molecules between the polymer chains, disrupting their regular packing and allowing them to move more freely.
Comparison with Similar Compounds
Similar Compounds
Ditridecyl phthalate: Another phthalate ester used as a plasticizer, but with a different chemical structure.
Dioctyl terephthalate: A phthalate-free plasticizer with similar applications but different chemical properties.
Uniqueness
Ditridecyl benzene-1,4-dicarboxylate is unique due to its specific ester structure, which provides distinct plasticizing properties compared to other similar compounds. Its ability to enhance the flexibility and durability of materials makes it a valuable additive in various industrial applications.
Properties
CAS No. |
247022-53-3 |
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Molecular Formula |
C34H58O4 |
Molecular Weight |
530.8 g/mol |
IUPAC Name |
ditridecyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C34H58O4/c1-3-5-7-9-11-13-15-17-19-21-23-29-37-33(35)31-25-27-32(28-26-31)34(36)38-30-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24,29-30H2,1-2H3 |
InChI Key |
VWGDGKCVAVATJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCC |
Origin of Product |
United States |
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